2(4-CL-3,5-DI-ME-Phenoxy)N'-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
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Overview
Description
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a complex organic compound with the molecular formula C19H19ClN6O2 and a molecular weight of 398.855 This compound is known for its unique structure, which includes a phenoxy group, a tetraazole ring, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate hydrazide derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate
Chemical Reactions Analysis
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy structure but different functional groups and applications.
2((2,4-DI-CL-PHENOXY)ME)N’-(1-(3-(1H-TETRAAZOL-1-YL)PH)ETHYLIDENE)BENZOHYDRAZIDE: A compound with a similar core structure but different substituents, leading to variations in chemical properties and applications.
The uniqueness of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478252-36-7 |
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Molecular Formula |
C19H19ClN6O2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-12-8-17(9-13(2)19(12)20)28-10-18(27)23-22-14(3)15-4-6-16(7-5-15)26-11-21-24-25-26/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
ODOKIFXJQNSKCJ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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